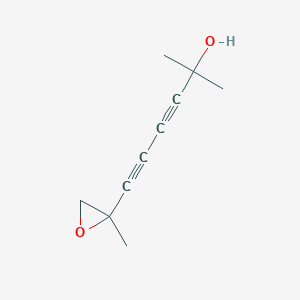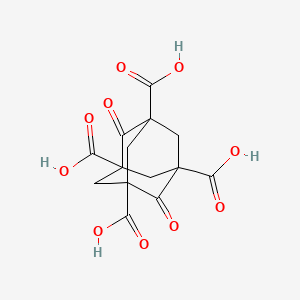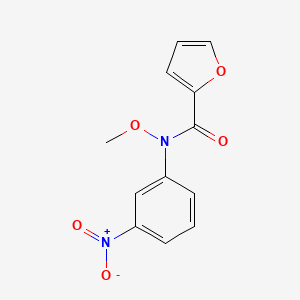
(4S)-4-Ethyl-1,3-thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Ethyl-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine ring with an ethyl group at the 4th position and a thione group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Ethyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with carbon disulfide and formaldehyde, followed by cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (4S)-4-Ethyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
(4S)-4-Ethyl-1,3-thiazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4S)-4-Ethyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Thiazolidine-2-thione: Lacks the ethyl group at the 4th position.
4-Methyl-1,3-thiazolidine-2-thione: Contains a methyl group instead of an ethyl group.
4-Phenyl-1,3-thiazolidine-2-thione: Contains a phenyl group at the 4th position.
Comparison: (4S)-4-Ethyl-1,3-thiazolidine-2-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
42163-68-8 |
|---|---|
Fórmula molecular |
C5H9NS2 |
Peso molecular |
147.3 g/mol |
Nombre IUPAC |
(4S)-4-ethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 |
Clave InChI |
UBKTWHKJHPIXFH-BYPYZUCNSA-N |
SMILES isomérico |
CC[C@H]1CSC(=S)N1 |
SMILES canónico |
CCC1CSC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


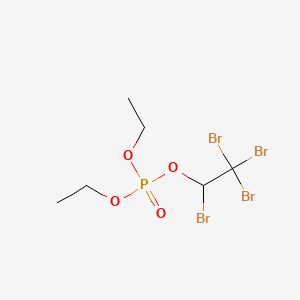
methanone](/img/structure/B14651417.png)
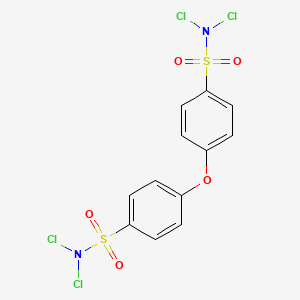
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

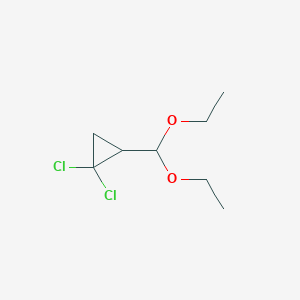

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
